![molecular formula C22H25N3O3S2 B2745461 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide CAS No. 477497-89-5](/img/structure/B2745461.png)
4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include acidity or basicity, flammability, and types of chemical reactions the substance readily undergoes.Scientific Research Applications
Electrophilic Cyclization and Sulfanylation
Intramolecular cyclization and cyclofunctionalization studies involving unsaturated compounds have demonstrated the synthesis of tetrahydro-5H-thieno[3,2-b]azepin-5-ones and their derivatives through the action of polyphosphoric acid and chlorosulfanylarenes (Danilyuk et al., 2016). These methodologies are relevant for the synthesis of complex heterocyclic compounds which could include structures similar to 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide, indicating the potential for creating biologically active molecules through cyclization and sulfanylation reactions.
Photoresponsive Molecularly Imprinted Hydrogels
The development of photoresponsive molecularly imprinted hydrogels using azobenzene-containing monomers, such as 4-[(4-methacryloyloxy)phenylazo]benzenesulfonic acid, for the photoregulated release and uptake of pharmaceuticals demonstrates the application of functionalized compounds in drug delivery systems (Gong, Wong, & Lam, 2008). This research area could explore the incorporation of compounds like 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide into hydrogels for targeted therapeutic applications.
Anticancer Activity of Heterocyclic Compounds
The synthesis and evaluation of 1,4‐naphthoquinone derivatives containing phenylaminosulfanyl moieties have shown significant cytotoxic activity against cancer cell lines, indicating the potential for such compounds in anticancer drug development (Ravichandiran et al., 2019). Research in this domain could extend to the synthesis and biological evaluation of compounds structurally related to 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide, exploring their potential as anticancer agents.
Synthesis of Heterocyclic Compounds via Catalysis
Research on the palladium-catalyzed ring-opening of cyclopropyl benzamides to synthesize benzo[c]azepine-1-ones through C(sp3)–H functionalization highlights the utility of catalytic methods in the synthesis of complex heterocyclic compounds (Ladd, Roman, & Charette, 2013). This approach could be applicable to the synthesis of compounds like 4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide, providing efficient pathways to access pharmacologically relevant heterocycles.
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storage.
Future Directions
This could include potential applications for the compound, areas of research interest, and unanswered questions about its properties or behavior.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound like the one you mentioned, you may need to consult specialized chemical databases or scientific literature. If you have access to these resources, they may be able to provide more detailed information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c23-14-7-17-29-21-9-4-3-8-20(21)24-22(26)18-10-12-19(13-11-18)30(27,28)25-15-5-1-2-6-16-25/h3-4,8-13H,1-2,5-7,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMWKBRDMYFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)
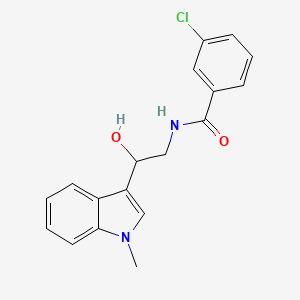
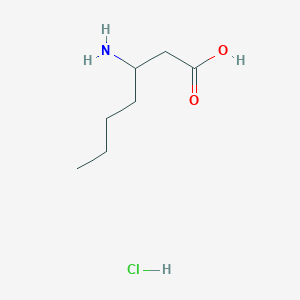
![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)
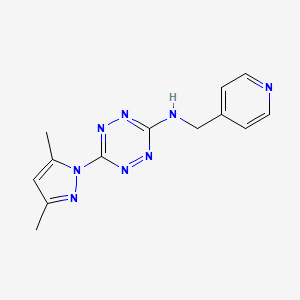
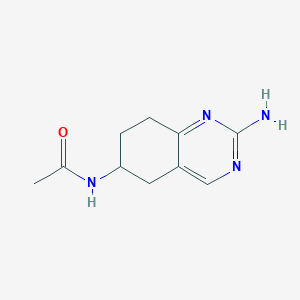
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)
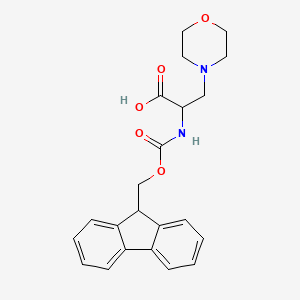
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

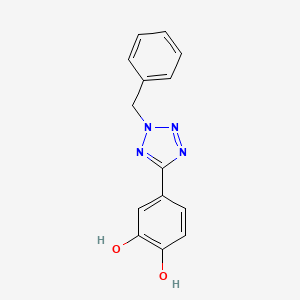
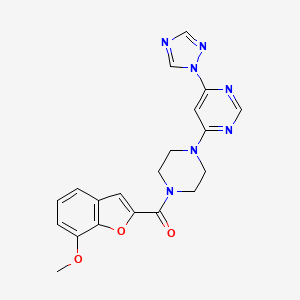

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)